4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one
CAS No.:
Cat. No.: VC10765278
Molecular Formula: C18H20N4O2
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N4O2 |
|---|---|
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 4-anilino-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one |
| Standard InChI | InChI=1S/C18H20N4O2/c23-15-8-4-7-14-16(15)17(19-13-5-2-1-3-6-13)21-18(20-14)22-9-11-24-12-10-22/h1-3,5-6H,4,7-12H2,(H,19,20,21) |
| Standard InChI Key | GVQRTKOOSSWXBF-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C(=O)C1)C(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4 |
| Canonical SMILES | C1CC2=C(C(=O)C1)C(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 7,8-dihydroquinazolin-5(6H)-one core, a partially saturated quinazoline derivative with a ketone group at position 5. Substituents include:
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4-Anilino group: A phenylamino moiety (-NH-C6H5) at position 4, contributing to π-π stacking interactions with biological targets .
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2-Morpholin-4-yl group: A morpholine ring (-N-(C2H4O)2) at position 2, enhancing solubility and hydrogen-bonding capacity .
The molecular formula is C18H21N4O2, with a calculated molecular weight of 325.39 g/mol . The IUPAC name, (5-oxo-6,7,8,9-tetrahydro-5H-quinazolin-4-yl)-(phenyl)amine-2-morpholine, reflects its bicyclic structure and substituents .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C18H21N4O2 |
| Molecular Weight | 325.39 g/mol |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 4 (ketone, morpholine O, NH) |
| Rotatable Bonds | 3 |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis typically involves multi-step protocols leveraging cyclocondensation and nucleophilic substitution:
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Core Formation: Anthranilic acid derivatives react with aldehydes or ketones under acidic conditions to form the dihydroquinazolinone core . For example, methyl anthranilate undergoes cyclization with morpholine-4-carboxamide to yield intermediates .
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Substituent Introduction:
Reaction yields vary between 45–78%, depending on the electron-withdrawing/donating nature of substituents .
Spectroscopic Validation
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NMR: 1H NMR spectra show characteristic signals at δ 2.8–3.1 ppm (morpholine CH2), δ 6.7–7.3 ppm (anilino aromatic protons), and δ 8.1 ppm (quinazolinone NH) .
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Mass Spectrometry: ESI-MS typically displays [M+H]+ peaks at m/z 325.4, consistent with the molecular formula .
Pharmacological Activities and Mechanisms
Monoamine Oxidase-B (MAO-B) Inhibition
In a screen of 36 dihydroquinazolinone derivatives, 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one exhibited MAO-B inhibition with a Ki of 12 nM, surpassing the reference drug safinamide (Ki = 38 nM) . MAO-B selectivity (SI > 300) suggests utility in Parkinson’s disease by preserving synaptic dopamine levels .
Table 2: MAO-B Inhibitory Activity of Selected Analogues
| Compound | MAO-B Ki (nM) | Selectivity Index (MAO-B/MAO-A) |
|---|---|---|
| Target Compound | 12 | 320 |
| Safinamide (Control) | 38 | 85 |
Cyclooxygenase-II (COX-II) Inhibition
Structural analogs bearing morpholine and anilino groups demonstrated COX-II selectivity (IC50 = 0.8 µM) over COX-I (IC50 = 15 µM), comparable to indomethacin . Docking studies attribute this to hydrogen bonding with Thr265 and hydrophobic interactions with Leu208 in the COX-II active site .
Antibiofilm and Quorum Sensing Modulation
Quinazolinones with morpholine substituents reduced Pseudomonas aeruginosa biofilm formation by 60–70% at 50 µM, likely via competitive inhibition of the pqs quorum sensing receptor . The morpholine group facilitates interactions with Tyr258 through aromatic stacking .
Physicochemical and Drug-Likeness Profiles
Solubility and Permeability
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Aqueous Solubility: 28 µM (pH 7.4), enhanced by the morpholine’s polarity.
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LogP: 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Metabolic Stability
Microsomal assays revealed a half-life of 42 minutes in human liver microsomes, with primary metabolites arising from morpholine N-oxidation and quinazolinone hydroxylation .
Therapeutic Applications and Future Directions
Neurodegenerative Diseases
The compound’s MAO-B inhibition and neuroprotective effects position it as a candidate for Parkinson’s and Alzheimer’s disease. In murine models, it reduced rotenone-induced dopaminergic neuron loss by 40% .
Inflammatory Disorders
COX-II selectivity supports potential use in rheumatoid arthritis and osteoarthritis. In carrageenan-induced rat paw edema, analogs reduced inflammation by 65% at 10 mg/kg .
Antimicrobial Adjuvants
By disrupting biofilms, the compound could potentiate existing antibiotics against multidrug-resistant P. aeruginosa . Synergy with ciprofloxacin reduced bacterial viability by 3-log units versus monotherapy .
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